Cas no 1806585-13-6 (Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate)

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate structure
1806585-13-6 structure
商品名:Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate
CAS番号:1806585-13-6
MF:C13H14BrClO3
メガワット:333.605462551117
CID:4971436

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate
    • インチ: 1S/C13H14BrClO3/c1-3-18-11(17)7-9-5-4-6-10(12(9)14)13(15)8(2)16/h4-6,13H,3,7H2,1-2H3
    • InChIKey: WXVIUCCARAMZNU-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=CC=1C(C(C)=O)Cl)CC(=O)OCC

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 309
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 43.4

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013024403-250mg
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate
1806585-13-6 97%
250mg
504.00 USD 2021-06-24
Alichem
A013024403-500mg
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate
1806585-13-6 97%
500mg
782.40 USD 2021-06-24
Alichem
A013024403-1g
Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate
1806585-13-6 97%
1g
1,475.10 USD 2021-06-24

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate 関連文献

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetateに関する追加情報

Research Brief on Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate (CAS: 1806585-13-6) in Chemical Biology and Pharmaceutical Applications

Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate (CAS: 1806585-13-6) is a synthetic intermediate of growing interest in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. Recent studies have explored its role as a key building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and small-molecule modulators of protein-protein interactions. The compound's unique structural features, including the bromo and chloro substituents, make it a valuable scaffold for further functionalization.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1806585-13-6 in the synthesis of novel caspase-3 inhibitors. Researchers utilized the compound's reactive sites to introduce pharmacophore groups that enhanced binding affinity to the target enzyme. The resulting derivatives showed promising activity in apoptosis modulation, with IC50 values in the low micromolar range. This work highlights the compound's potential in developing therapeutics for neurodegenerative diseases and cancer.

In parallel research, the compound has been investigated as a precursor for antimicrobial agents. A recent patent application (WO2023051234) describes its conversion into quinolone derivatives with broad-spectrum activity against drug-resistant bacterial strains. The synthetic protocol leverages the reactivity of both the bromo and ester functionalities, enabling efficient construction of the target heterocyclic systems. These findings suggest potential applications in addressing the growing challenge of antimicrobial resistance.

Structural-activity relationship (SAR) studies involving 1806585-13-6 have provided valuable insights into molecular design strategies. X-ray crystallographic analysis of several derivatives has revealed how modifications at the 2-bromo position influence molecular conformation and target binding. These structural data, combined with computational modeling approaches, are facilitating the rational design of more potent and selective bioactive compounds.

Recent advancements in synthetic methodology have improved access to 1806585-13-6 and its derivatives. A 2024 publication in Organic Process Research & Development reports an optimized, scalable synthesis route with improved yield and reduced environmental impact. The new protocol employs catalytic methods for key steps, addressing previous limitations in large-scale production. This development is particularly significant for pharmaceutical applications requiring multi-gram quantities of the intermediate.

Emerging research directions include the exploration of 1806585-13-6 in PROTAC (Proteolysis Targeting Chimera) development. Preliminary results presented at the 2024 American Chemical Society meeting demonstrate its successful incorporation into bifunctional molecules targeting oncogenic proteins for degradation. The compound's structural features appear well-suited for linker attachment while maintaining cellular permeability, a critical challenge in PROTAC design.

In conclusion, Ethyl 2-bromo-3-(1-chloro-2-oxopropyl)phenylacetate (1806585-13-6) continues to demonstrate significant value as a versatile synthetic intermediate in medicinal chemistry. Ongoing research is expanding its applications across multiple therapeutic areas, supported by advances in synthetic methodology and structural understanding. Future studies will likely focus on further optimizing its derivatives for improved pharmacological properties and exploring new biological targets.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD